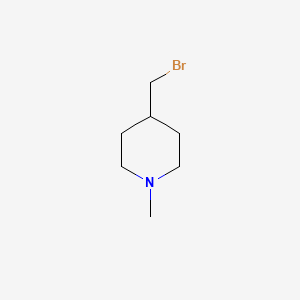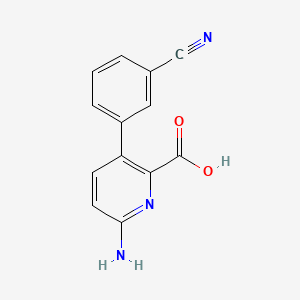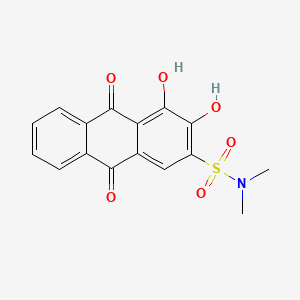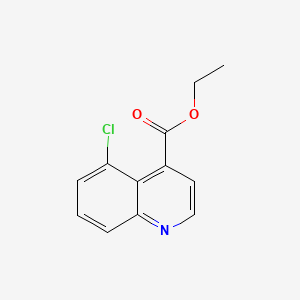
4-(Bromomethyl)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-methylpiperidine, also known as B-MMP, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is commonly used in scientific research for its unique properties. In
Applications De Recherche Scientifique
Synthesis of Block Copolymers
“4-(Bromomethyl)-1-methylpiperidine” can be utilized in the synthesis of block copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This process involves the creation of poly(styrene-b-methyl methacrylate) block copolymers, which are significant in the development of advanced materials with tailored properties.
Ligand Synthesis
This compound is instrumental in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . These ligands are crucial for coordination chemistry and the development of catalytic systems.
Alkylating Agent
Synthesis of Sulfides
The compound serves as a precursor for the bromomethylation of thiols, enabling the formation of bromomethyl sulfides. These sulfides are valuable building blocks in organic synthesis and can lead to the creation of diverse chemical entities .
Preparation of Quinolinone Derivatives
“4-(Bromomethyl)-1-methylpiperidine” is used in the preparation of 4-(bromomethyl)-2(1H)-quinolinone derivatives, which are important intermediates in pharmaceutical research and development .
Synthesis of Benzoic Acid Derivatives
It is also used in the synthesis of 4-methoxymethylbenzoic acid, which is a precursor for various benzoic acid derivatives. These derivatives have applications in the production of polymers, dyes, and pharmaceuticals .
Propriétés
IUPAC Name |
4-(bromomethyl)-1-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKNLIQTGLPTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)



![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)






